molecular formula C12H15ClO3 B14202186 2-(4-Methoxyphenoxy)pentanoyl chloride CAS No. 833460-85-8

2-(4-Methoxyphenoxy)pentanoyl chloride

Cat. No.: B14202186
CAS No.: 833460-85-8
M. Wt: 242.70 g/mol
InChI Key: DXOYDRQXBFXTMF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)pentanoyl chloride is an organic compound with the molecular formula C12H15ClO3. It is a derivative of pentanoyl chloride, where the pentanoyl group is attached to a 4-methoxyphenoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)pentanoyl chloride typically involves the reaction of 4-methoxyphenol with pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Methoxyphenol+Pentanoyl chloride2-(4-Methoxyphenoxy)pentanoyl chloride\text{4-Methoxyphenol} + \text{Pentanoyl chloride} \rightarrow \text{this compound} 4-Methoxyphenol+Pentanoyl chloride→2-(4-Methoxyphenoxy)pentanoyl chloride

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)pentanoyl chloride undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form 2-(4-Methoxyphenoxy)pentanoic acid and hydrochloric acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Esterification: Alcohols, often in the presence of a catalyst such as sulfuric acid.

    Amidation: Amines, often under mild heating.

Major Products

    Hydrolysis: 2-(4-Methoxyphenoxy)pentanoic acid

    Esterification: Esters of 2-(4-Methoxyphenoxy)pentanoic acid

    Amidation: Amides of 2-(4-Methoxyphenoxy)pentanoic acid

Scientific Research Applications

2-(4-Methoxyphenoxy)pentanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)pentanoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles such as alcohols and amines, forming esters and amides, respectively. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Pentanoyl chloride: The parent compound, used in similar reactions but lacks the 4-methoxyphenoxy group.

    4-Methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.

    2-(4-Methoxyphenoxy)propionic acid: Similar structure but with a shorter carbon chain.

Uniqueness

2-(4-Methoxyphenoxy)pentanoyl chloride is unique due to the presence of both the 4-methoxyphenoxy group and the pentanoyl chloride moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

833460-85-8

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

2-(4-methoxyphenoxy)pentanoyl chloride

InChI

InChI=1S/C12H15ClO3/c1-3-4-11(12(13)14)16-10-7-5-9(15-2)6-8-10/h5-8,11H,3-4H2,1-2H3

InChI Key

DXOYDRQXBFXTMF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)Cl)OC1=CC=C(C=C1)OC

Origin of Product

United States

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